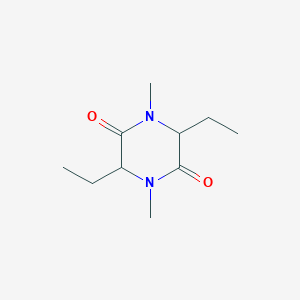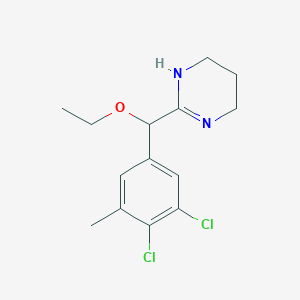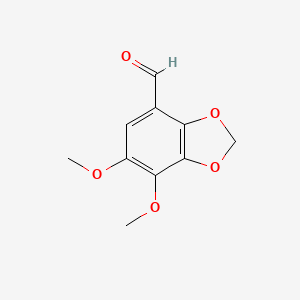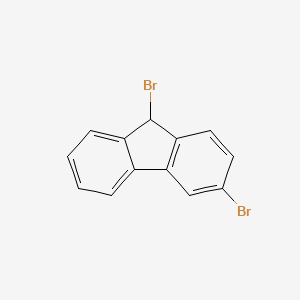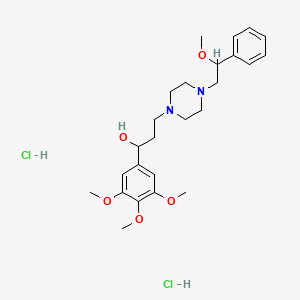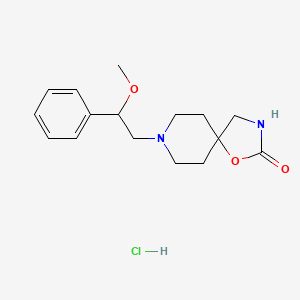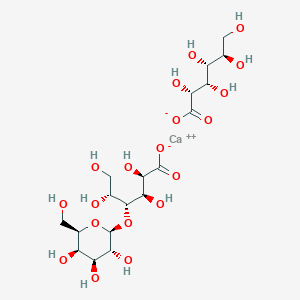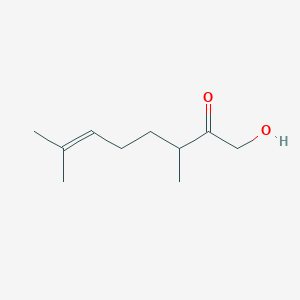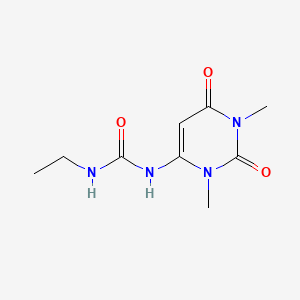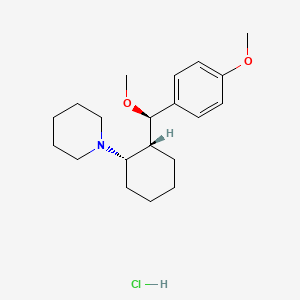
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl piperidine core, followed by the introduction of the dimethoxybenzyl group. Common reagents used in these reactions include cyclohexanone, piperidine, and dimethoxybenzyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- cis-threo-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
Uniqueness
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it distinct from its isomers and other related compounds.
Eigenschaften
CAS-Nummer |
24258-94-4 |
|---|---|
Molekularformel |
C20H32ClNO2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
1-[(1S,2R)-2-[(R)-methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21;/h10-13,18-20H,3-9,14-15H2,1-2H3;1H/t18-,19+,20+;/m1./s1 |
InChI-Schlüssel |
MZHMRUUFQFXNED-SFZWVAMRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]([C@@H]2CCCC[C@@H]2N3CCCCC3)OC.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



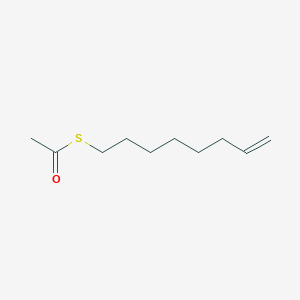
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
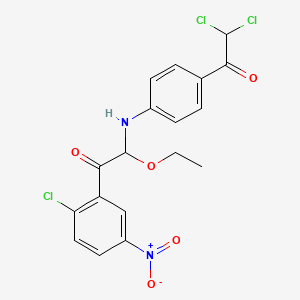
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
